molecular formula C20H17N3O B1237098 (4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one

(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one

Cat. No. B1237098
M. Wt: 315.4 g/mol
InChI Key: LDXSNVKQYCIAAK-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(1-methyl-3-indolyl)methylidene]-2-phenyl-3-pyrazolone is a member of indoles.

Scientific Research Applications

Synthetic Studies and Chemical Properties

The compound "(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one" and its derivatives have been a subject of interest in synthetic chemistry. For instance, synthetic studies involving 3-Methylpyrazol-5-one, a related compound, have been conducted to produce various chemical derivatives. These synthesized compounds were further analyzed for their antibacterial properties, indicating their potential use in chemotherapeutic applications (Ahmed et al., 2006). Additionally, the regioselective nucleophilic addition involving similar compounds has been explored, leading to the synthesis of complex chemical structures (Latif & Rady, 2004). The versatility of these compounds in chemical reactions underscores their importance in synthetic chemistry.

Coordination Chemistry and Crystal Structures

In coordination chemistry, pyrazolone derivatives like "(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one" have been utilized to synthesize complexes with metals such as Cu(II) and Co(II). These complexes were thoroughly characterized using various analytical techniques, revealing intricate details about their magnetic properties and crystal structures (Burlov et al., 2020).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic studies have been conducted on closely related compounds, highlighting their thermodynamic properties, molecular stability, and charge transfer mechanisms. For instance, Hartree Fock Theory (HF) and Density Functional Theory (DFT) were used to compute optimized geometry and atomic charges, providing insights into the molecular behavior of these compounds (Uppal et al., 2019).

Pharmacological Research

Although the requirement was to exclude information related to drug use, dosage, and side effects, it is noteworthy that some studies have explored the pharmacological potential of related compounds. For example, Mannich bases containing related structures have been synthesized and characterized for their potential anti-inflammatory, analgesic, antibacterial, and antifungal activities (Sujith et al., 2009).

properties

Product Name

(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H17N3O/c1-14-18(20(24)23(21-14)16-8-4-3-5-9-16)12-15-13-22(2)19-11-7-6-10-17(15)19/h3-13H,1-2H3/b18-12-

InChI Key

LDXSNVKQYCIAAK-PDGQHHTCSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(C3=CC=CC=C32)C)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)C)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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